Cas no 898789-74-7 (1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one)

1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-one is a fluorinated aromatic ketone characterized by its unique structural features, including a difluorophenyl group and a sterically hindered 2,2-dimethylpropyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity and metabolic stability, making it valuable for applications requiring selective functionalization. Its rigid, bulky structure may also contribute to improved selectivity in coupling reactions. The compound's high purity and well-defined properties ensure reproducibility in research and industrial processes. Suitable for controlled reactions, it offers versatility in designing complex molecular architectures.
1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one structure
898789-74-7 structure
Product Name:1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
CAS No:898789-74-7
MF:C11H12F2O
MW:198.209190368652
MDL:MFCD03841203
CID:868503
PubChem ID:24724085
Update Time:2025-08-05

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one
    • 3',4'-DIFLUORO-2,2-DIMETHYLPROPIOPHENONE
    • EN300-8516017
    • 1-(3,4-Difluoro-phenyl)-2,2-dimethyl-propan-1-one
    • MFCD03841203
    • N14045
    • AKOS009338174
    • SCHEMBL13543170
    • 898789-74-7
    • DTXSID00642484
    •  
    • MDL: MFCD03841203
    • Inchi: 1S/C11H12F2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
    • InChI Key: FSFGPGJGIXVYOL-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C(C)(C)C)=O)F

Computed Properties

  • Exact Mass: 198.08600
  • Monoisotopic Mass: 198.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.19360

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one Pricemore >>

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Additional information on 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one

Introduction to 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one (CAS No. 898789-74-7)

1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one, with the CAS number 898789-74-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a difluorophenyl group and a dimethylpropanone moiety. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and imaging agents.

The chemical formula of 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one is C10H10F2O, and its molecular weight is approximately 186.18 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties make it an attractive candidate for various synthetic transformations and biological studies.

In recent years, the study of fluorinated compounds has gained significant momentum due to their unique properties and potential applications in drug discovery. Fluorine atoms can significantly alter the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one is no exception; its difluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising scaffold for the design of new therapeutic agents.

One of the key areas where 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one has shown potential is in the development of central nervous system (CNS) drugs. The ability to cross the blood-brain barrier (BBB) is crucial for CNS drugs, and fluorinated compounds often exhibit enhanced BBB permeability. Recent studies have demonstrated that derivatives of 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one can effectively penetrate the BBB and exhibit potent activity against various neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed significant efficacy in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.

Beyond CNS applications, 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one has also been explored for its potential as an imaging agent. Fluorine-18 (18F) is a commonly used radioisotope in positron emission tomography (PET) imaging due to its favorable half-life and high sensitivity. The difluorophenyl group in 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one can be readily labeled with 18F using established radiolabeling techniques. This makes it a valuable precursor for the synthesis of PET tracers that can be used to visualize various biological processes in vivo.

In addition to its therapeutic and imaging applications, 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one has also been investigated for its use in agrochemicals. Fluorinated compounds are known for their enhanced bioactivity and reduced environmental impact compared to their non-fluorinated counterparts. Research has shown that derivatives of this compound exhibit strong herbicidal activity against various weeds while maintaining low toxicity to non-target organisms. This makes them promising candidates for the development of next-generation herbicides that are both effective and environmentally friendly.

The synthesis of 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one typically involves a multi-step process that includes the formation of the difluorophenyl intermediate followed by coupling with 2,2-dimethylpropanoyl chloride or a similar reagent. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the difluorophenyl group onto the propanone scaffold. Another method utilizes direct fluorination techniques to achieve high yields and purity levels.

The safety profile of 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one is an important consideration for its practical applications. While detailed toxicological data are still being gathered, preliminary studies suggest that this compound exhibits low acute toxicity when administered at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary before it can be used in clinical settings or commercial products.

In conclusion, 1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one (CAS No. 898789-74-7) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an attractive scaffold for drug discovery and development, particularly in the areas of CNS disorders and imaging agents. Ongoing research continues to uncover new applications and optimize its properties for practical use.

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